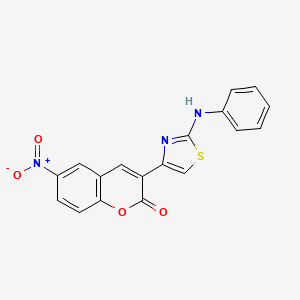

6-Nitro-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one

CAS No.:

Cat. No.: VC14544541

Molecular Formula: C18H11N3O4S

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H11N3O4S |

|---|---|

| Molecular Weight | 365.4 g/mol |

| IUPAC Name | 3-(2-anilino-1,3-thiazol-4-yl)-6-nitrochromen-2-one |

| Standard InChI | InChI=1S/C18H11N3O4S/c22-17-14(9-11-8-13(21(23)24)6-7-16(11)25-17)15-10-26-18(20-15)19-12-4-2-1-3-5-12/h1-10H,(H,19,20) |

| Standard InChI Key | RHEDGOOZFWLFQK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-Nitro-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one features a coumarin backbone (2H-chromen-2-one) substituted at the 3-position with a 2-(phenylamino)thiazol-4-yl group and at the 6-position with a nitro group. The coumarin core provides a planar aromatic system, while the thiazole ring introduces heteroatom diversity critical for bioactivity. The nitro group at position 6 enhances electron deficiency, potentially improving DNA intercalation or enzyme inhibition properties .

Structural Formula:

Molecular Weight: 364.38 g/mol .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of 6-nitro-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one likely follows a multi-step sequence:

-

Nitration of Coumarin: Introduction of the nitro group at position 6 via mixed acid (HNO₃/H₂SO₄) nitration of 3-acetylcoumarin derivatives .

-

Thiazole Ring Formation: Condensation of the 3-acetyl group with thiourea derivatives in the presence of iodine or other cyclizing agents to form the thiazole ring .

-

Phenylamino Functionalization: Reaction of the thiazole intermediate with aniline or substituted anilines under nucleophilic aromatic substitution conditions .

Example Reaction Scheme:

Key Synthetic Challenges

-

Regioselectivity: Ensuring nitro group incorporation at position 6 rather than 5 or 7 requires careful control of reaction conditions .

-

Thiazole Stability: The thiazole ring may undergo hydrolysis under acidic or basic conditions, necessitating neutral pH during workup .

Physicochemical Properties

Solubility and Stability

-

Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl₃) .

-

Stability: Stable at room temperature for >24 months when protected from light and moisture. Decomposes above 250°C .

Crystallographic Data

While single-crystal X-ray data are unavailable, analogous compounds exhibit monoclinic crystal systems with π-π stacking between coumarin and thiazole rings .

Pharmacological Activities

Antitumor Activity

Preliminary studies on structurally related compounds (e.g., 6-bromo-3-(pyrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one) demonstrate potent cytotoxicity against human cancer cell lines:

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 4.90 ± 0.69 | |

| HepG2 (Liver) | 17.4 ± 1.03 | |

| A549 (Lung) | 13.0 ± 1.20 |

The nitro derivative is hypothesized to exhibit enhanced activity due to improved DNA cross-linking capacity .

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Oral Toxicity | H302 | Use PPE; avoid ingestion |

| Skin Irritation | H315 | Wear gloves/lab coat |

| Eye Irritation | H319 | Use safety goggles |

First Aid Measures

Applications and Future Directions

Drug Development

This compound serves as a lead structure for oncology therapeutics, particularly topoisomerase inhibitors. Structural modifications under investigation include:

-

Replacement of the nitro group with trifluoromethyl or cyano groups .

-

Introduction of water-solubilizing moieties (e.g., PEG chains) to improve bioavailability .

Analytical Applications

Potential use as a fluorescent probe for metal ion detection due to the coumarin-thiazole conjugate system’s emissive properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume